Hepatotoxicity Profile: Acetaldehyde Thiosemicarbazone-Induced Liver Enzyme Elevation
Oral administration of acetaldehyde thiosemicarbazone at 25 and 50 mg/kg/day for 5 days to rats significantly increased serum AST, ALT, and ALP levels relative to the untreated control group (P<0.05) [1]. This hepatotoxic signature is distinct from that of benzaldehyde thiosemicarbazone derivatives such as thiacetazone, which are known hepatotoxicants but operate through different metabolic activation pathways; however, no head-to-head quantitative hepatotoxicity comparison between these two thiosemicarbazones has been published, placing this evidence at the level of class inference.
| Evidence Dimension | Hepatotoxicity (serum liver enzymes AST, ALT, ALP) |
|---|---|
| Target Compound Data | Significant elevation of AST, ALT, ALP at both 25 and 50 mg/kg (P<0.05 vs control) |
| Comparator Or Baseline | Untreated control group |
| Quantified Difference | P<0.05 significance level; magnitude of enzyme elevation not directly compared to another thiosemicarbazone in the same study. |
| Conditions | Rat model, oral gavage, 5-day repeated dose, dose groups 25 and 50 mg/kg |
Why This Matters
When procuring a thiosemicarbazone for in vivo pharmacology or toxicology studies, knowledge of the hepatotoxic threshold is essential for dose selection and IACUC protocol design; acetaldehyde thiosemicarbazone provides a well-characterized, rapidly metabolized aliphatic scaffold that differs from aromatic thiosemicarbazones.
- [1] Kpomah, B., Egboh, S. H. O., Agbaire, P. O., & Kpomah, E. D. (2016). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 318–325. View Source
